Fluorometholone 11,17-Diacetate
Description
Contextualization within Synthetic Glucocorticoid Research
Synthetic glucocorticoids are a class of steroid hormones that are analogues of naturally occurring cortisol. nih.gov They are widely used for their potent anti-inflammatory and immunosuppressive properties. researchgate.netyoutube.com The development of synthetic glucocorticoids began with the discovery of the therapeutic effects of cortisone (B1669442) in 1948. researchgate.netnih.gov This led to extensive research by the pharmaceutical industry to synthesize new and more effective glucocorticoids. researchgate.net
A significant advancement in synthetic glucocorticoid research was the introduction of fluorine atoms into the steroid structure. drugbank.comuaeu.ac.ae Fluorinated corticosteroids are utilized as topical treatments for conditions like rheumatism and inflammatory skin diseases, and as inhalants for asthma. uaeu.ac.ae The addition of fluorine can enhance the glucocorticoid and anti-inflammatory activity of the steroid. Dexamethasone (B1670325), a well-known fluorinated glucocorticoid, is 25 times more potent than the natural hormone hydrocortisone (B1673445) (cortisol). wikipedia.org Fluorometholone (B1672912) is another such synthetic, fluorinated glucocorticoid. glpbio.comwikipedia.org
Historical Perspectives on Steroid Ester Research and Development
The esterification of steroids, the process of adding an ester group, has been a key strategy in drug development for over half a century. oup.com By 1957, over 500 steroid esters had been synthesized, with a primary focus on androgens. wikipedia.org This chemical modification can significantly alter the parent steroid's properties, turning it into a prodrug with improved characteristics. wikipedia.org
Esterification can lead to enhanced metabolic stability, and modified water or lipid solubility. wikipedia.org These changes can improve a steroid's pharmacokinetic profile, for instance, by increasing its bioavailability or creating a depot effect for a prolonged duration of action when administered via intramuscular or subcutaneous injection. wikipedia.org The length of the fatty acid chain in the ester can influence the duration of the steroid's effect; for testosterone (B1683101) esters, a chain length of 9 or 10 carbons was found to be optimal in rodent studies. wikipedia.org The first reported use of an ester for prolonging a steroid's effect was estrone (B1671321) benzoate (B1203000) in 1932. wikipedia.org
Fluorometholone acetate (B1210297), the 17-acetate ester of fluorometholone, is a prime example of a corticosteroid ester. nih.gov It is used for its anti-inflammatory effects in the eye. nih.gov The acetate ester is formed by the condensation of the 17-hydroxy group of fluorometholone with acetic acid. nih.gov
Rationale for Investigating Multi-Esterified Fluorinated Steroids
The investigation into multi-esterified fluorinated steroids like Fluorometholone 11,17-diacetate is driven by the goal of further refining the properties of glucocorticoids. The addition of a fluorine atom, as seen in fluorometholone, significantly enhances anti-inflammatory potency. uaeu.ac.aewikipedia.org Building on this, the addition of multiple ester groups offers a strategy to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.
Esterification at different positions on the steroid nucleus can modulate its activity and duration of action. While single esters, like fluorometholone acetate at the 17-position, are common, di-esterified compounds like this compound are less so. The rationale for such multi-esterification lies in the potential for differential rates of hydrolysis of the ester groups in vivo, which could lead to a more complex and potentially more controlled release of the active steroid. This could, in theory, provide a more sustained or targeted therapeutic effect. The presence of a second acetate group at the 11-position, in addition to the one at the 17-position, distinguishes this compound from its more common mono-ester counterpart.
Interactive Table of Fluorometholone Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Fluorometholone | C22H29FO4 | 376.5 | 426-13-1 |
| Fluorometholone Acetate | C24H31FO5 | 418.5 | 3801-06-7 |
| This compound | C26H33FO6 | 460.54 | NA |
Properties
Molecular Formula |
C₂₆H₃₃FO₆ |
|---|---|
Molecular Weight |
460.54 |
Synonyms |
9-Fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione Diacetate; |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Fluorometholone 11,17 Diacetate
Chemical Synthesis Pathways and Reaction Mechanisms
The synthesis of Fluorometholone (B1672912) 11,17-Diacetate is not a single process but rather a multi-step pathway that typically begins with a readily available steroid precursor. While numerous routes exist for the core fluorometholone structure, many are lengthy, involve challenging fermentation steps, or produce low yields. google.com More efficient modern syntheses focus on reducing the number of steps and avoiding difficult industrial processes. google.com
Introduction of the 6α-methyl group: This is often achieved through a vinylogous Mannich reaction or other alkylation methods. google.com
Formation of the C1-C2 double bond: Dehydrogenation is a critical step, often carried out using chemical oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). google.com
Introduction of the 9α-fluoro atom and 11β-hydroxyl group: This is a hallmark of many potent corticosteroids and is typically accomplished through a sequence involving epoxidation of a C9(11) double bond followed by a regioselective ring-opening with a fluoride (B91410) source.
Once the Fluorometholone core is synthesized, the final step is the formation of the diacetate ester. This is achieved through a diacylation reaction targeting the hydroxyl groups at the C11 and C17 positions. The reaction typically employs an acylating agent in the presence of a catalyst.
Reaction Mechanism: Diacylation The conversion of Fluorometholone to Fluorometholone 11,17-Diacetate is an esterification process. Using acetic anhydride (B1165640) ((CH₃CO)₂O) as the acylating agent and a strong acid like perchloric acid (HClO₄) as a catalyst, both the C11-β and C17-α hydroxyl groups are acetylated. google.com The acid protonates a carbonyl oxygen of the acetic anhydride, activating it for nucleophilic attack by the steroidal hydroxyl groups. Two successive esterification reactions occur to yield the final diacetate product.
Derivatization Techniques from Parent Fluorometholone and its Monomers
This compound is a derivative of its parent compound, Fluorometholone, and can be seen as a further derivatization of the more common Fluorometholone 17-Acetate. nih.gov
From Fluorometholone: The most direct derivatization is the simultaneous esterification of both the C11 and C17 hydroxyl groups. The choice of reagents and reaction conditions is critical to ensure complete diacylation rather than stopping at the mono-acetate.
From Fluorometholone 17-Acetate: If starting with the 17-monoacetate, a second, more targeted acetylation is required to esterify the C11-hydroxyl group. This secondary hydroxyl group may require different reaction conditions than the tertiary C17-hydroxyl for efficient conversion.
Base-catalyzed acylations using enol esters like isopropenyl acetate (B1210297) have also been described for the acylation of steroid substrates and represent an alternative pathway. google.com
The table below summarizes a typical laboratory-scale derivatization from the parent compound.
| Feature | Description |
| Starting Material | Fluorometholone |
| Target Product | This compound |
| Reaction Type | Di-esterification (Diacylation) |
| Reagents | Acetic Anhydride |
| Catalyst | Perchloric Acid google.com |
Stereoselective Synthesis and Chirality Considerations
The specific stereochemistry of this compound is critical to its function and is defined by eight chiral centers. The control of this stereochemistry is a central challenge in its synthesis.
Most synthetic strategies rely on using a steroid starting material that already possesses the correct core stereochemistry inherited from natural sources. The subsequent synthetic steps must then proceed with high stereoselectivity to either preserve the existing chiral centers or introduce new ones with the correct orientation.
A key stereoselective step in many modern syntheses is the catalytic hydrogenation to introduce the 6α-methyl group. google.com The choice of catalyst and reaction conditions is crucial to ensure the methyl group is added to the correct face of the steroid ring. Similarly, the introduction of the 11β-hydroxyl group is a stereochemically controlled process.
The specific stereoisomer for this compound is detailed in the table below.
| Chiral Center | Configuration |
| C6 | S |
| C8 | S |
| C9 | R |
| C10 | S |
| C11 | S |
| C13 | S |
| C14 | S |
| C17 | R |
| Data sourced from chemical supplier information. synzeal.com |
Purification and Isolation Methodologies for Research Applications
The multi-step synthesis of this compound inevitably produces a mixture of the desired product, unreacted starting materials, reagents, and side-products. Therefore, robust purification and isolation methods are essential, particularly for research and analytical applications where high purity is required. aquigenbio.com
Column Chromatography: This is the primary method used to separate the target compound from the crude reaction mixture. google.com By using a suitable stationary phase (e.g., silica (B1680970) gel) and a carefully selected mobile phase, components of the mixture can be separated based on their polarity.
Recrystallization: After initial purification by chromatography, recrystallization from a suitable solvent system is often employed to achieve high crystalline purity. This method is effective at removing trace impurities. google.com
Analytical Verification: The purity and identity of the final isolated product are confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and molecular weight, ensuring it matches the reference standard. synzeal.comaquigenbio.com
The table below outlines the common methodologies for purification and quality control.
| Methodology | Purpose |
| Column Chromatography | Primary separation of the target compound from the crude reaction mixture. google.comgoogle.com |
| Recrystallization | Final purification to obtain a highly pure, crystalline solid. google.com |
| High-Performance Liquid Chromatography (HPLC) | Assessment of final product purity. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. |
Molecular and Cellular Pharmacology of Fluorometholone Diacetate Analogues
Glucocorticoid Receptor Binding and Activation Kinetics
Fluorometholone (B1672912) 11,17-Diacetate, a synthetic glucocorticoid, functions as a glucocorticoid receptor (GR) agonist. medchemexpress.comnih.gov Its mechanism of action at the molecular level begins with its penetration of the cell membrane, a process facilitated by its lipophilic nature. patsnap.com Once inside the cell, the molecule binds to specific, high-affinity cytosolic glucocorticoid receptors. patsnap.comdrugbank.com This binding event induces a conformational change in the receptor, leading to the dissociation of a complex of heat shock proteins.
The newly formed and activated receptor-ligand complex then translocates from the cytoplasm into the cell nucleus. patsnap.comdrugbank.com Within the nucleus, the complex acts as a ligand-dependent transcription factor. It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. patsnap.comdrugbank.com This interaction with GREs allows the DNA-bound receptor to modulate gene transcription, interacting with basic transcription factors to either initiate or suppress the expression of specific genes. nih.govpatsnap.comdrugbank.com This modulation results in the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators, which constitutes the basis of its therapeutic effect. nih.gov
| Step | Description | Location |
|---|---|---|
| 1. Cellular Entry | The lipophilic Fluorometholone Diacetate molecule diffuses across the cell membrane. | Cytoplasm |
| 2. Receptor Binding | The molecule binds to the inactive, cytosolic Glucocorticoid Receptor (GR), causing the release of associated heat shock proteins. | Cytoplasm |
| 3. Nuclear Translocation | The activated ligand-receptor complex moves into the nucleus. | Nucleus |
| 4. DNA Binding | The complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs). | Nucleus |
| 5. Gene Transcription Modulation | The DNA-bound complex alters the transcription rate of target genes, increasing anti-inflammatory proteins and decreasing pro-inflammatory ones. | Nucleus |
While specific computational studies focused exclusively on Fluorometholone 11,17-Diacetate are not extensively detailed in the provided research, the field of computational pharmacology provides significant insights into its interaction with the glucocorticoid receptor (GR). In silico methods such as molecular docking and molecular dynamics (MD) simulations are widely employed to investigate the binding of small molecule ligands like glucocorticoids to their protein targets. arabjchem.org
These computational models are instrumental in:
Predicting Binding Affinity: Algorithms can estimate the binding energy and stability of the ligand-receptor complex, helping to rationalize the potency of different glucocorticoid analogues.
Visualizing Interactions: 3D models derived from techniques like X-ray crystallography allow for the detailed visualization of the binding pocket on the GR. nih.gov These models reveal key amino acid residues that form hydrogen bonds, van der Waals forces, and other non-covalent interactions with the ligand. arabjchem.orgnih.gov
Understanding Structural Dynamics: MD simulations can model the dynamic changes that occur in the receptor's conformation upon ligand binding, providing a deeper understanding of the activation mechanism. arabjchem.org
Drug Design: Computational techniques can be used to design novel GR modulators with improved potency or selectivity by exploring interactions within previously unexploited channels of the receptor's ligand-binding domain. nih.gov The development of a Boolean model for the GR interaction network further allows for the analysis of downstream biological processes and the relationships between the receptor and its interacting partners. plos.org
Intracellular Signaling Cascades Modulated by Glucocorticoids
A primary mechanism of the anti-inflammatory action of glucocorticoids, including Fluorometholone Diacetate, involves the modulation of the phospholipase A2 (PLA2) enzyme. drugbank.comnih.gov Rather than inhibiting the enzyme directly, glucocorticoids act by inducing the gene expression and synthesis of a class of PLA2 inhibitory proteins known as lipocortins, also referred to as annexins. patsnap.comdrugbank.comnih.gov
The activated glucocorticoid receptor-ligand complex, upon binding to GREs, upregulates the transcription of the gene encoding for lipocortin-1 (annexin A1). patsnap.com This newly synthesized protein then exerts its inhibitory effect on phospholipase A2. patsnap.comresearchgate.net PLA2 is a critical enzyme that hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid. drugbank.comnih.gov By inhibiting PLA2, lipocortin-1 effectively blocks the release of this key precursor molecule, thereby halting the inflammatory cascade at an early stage. patsnap.comnih.gov
The inhibition of phospholipase A2 directly leads to the downregulation of potent inflammatory mediators. drugbank.comnih.gov Arachidonic acid, the substrate for PLA2, is the common precursor for the biosynthesis of eicosanoids, which include prostaglandins (B1171923) and leukotrienes. nih.govmdpi.comresearchgate.net
Prostaglandins: In the absence of free arachidonic acid, the cyclooxygenase (COX) enzymes (COX-1 and COX-2) cannot synthesize prostaglandin (B15479496) H2 (PGH2), the precursor to various other prostaglandins that mediate inflammation, pain, and fever. nih.govresearchgate.net
Leukotrienes: Similarly, the lipoxygenase (LOX) pathway is halted, preventing the production of leukotrienes, which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability. nih.govresearchgate.net
Therefore, by blocking the availability of arachidonic acid, Fluorometholone Diacetate effectively controls the biosynthesis of these critical mediators of inflammation. drugbank.comnih.gov This upstream regulation is a hallmark of glucocorticoid anti-inflammatory activity.
| Molecule/Process | Action of Fluorometholone Diacetate | Downstream Effect |
|---|---|---|
| Lipocortin (Annexin) Synthesis | Induces/Increases | Increased availability to inhibit Phospholipase A2 |
| Phospholipase A2 (PLA2) Activity | Inhibits (indirectly) | Prevents release of Arachidonic Acid |
| Arachidonic Acid Availability | Decreases | Reduces substrate for COX and LOX enzymes |
| Prostaglandin Biosynthesis | Inhibits | Reduction in inflammation, edema, and pain signaling |
| Leukotriene Biosynthesis | Inhibits | Reduction in leukocyte migration and vascular permeability |
The ultimate mechanism through which Fluorometholone Diacetate exerts its cellular effects is the modulation of gene expression. nih.gov The binding of the activated glucocorticoid receptor complex to Glucocorticoid Response Elements (GREs) is the pivotal event in this process. drugbank.compharmacologyeducation.org GREs are specific, short DNA sequences found in the regulatory regions of numerous genes. nih.gov
The interaction between the GR complex and GREs can lead to two primary outcomes:
Transactivation: The GR complex can recruit coactivator proteins to the promoter region of target genes, leading to an increase in their transcription. nih.gov This mechanism is responsible for the increased production of anti-inflammatory proteins like lipocortin-1 and others that suppress the immune response. nih.govpatsnap.com
Transrepression: The GR complex can also inhibit gene expression. This often occurs through protein-protein interactions where the GR interferes with the function of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. nih.gov This prevents the transcription of genes encoding for cytokines, chemokines, and adhesion molecules. patsnap.com
Through this dual action on gene expression, glucocorticoids orchestrate a broad and powerful anti-inflammatory and immunosuppressive response. nih.govnih.gov
Molecular Interactions with Other Biological Targets (e.g., Carbonic Anhydrase)
While the primary mechanism of action for corticosteroids like this compound involves the glucocorticoid receptor, research has indicated that some steroids can interact with other biological targets, including the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes. nih.govtandfonline.comnih.govnih.gov
Studies have explored the inhibitory effects of various anti-inflammatory agents on human carbonic anhydrase (hCA) isoforms, particularly hCA-I and hCA-II. Notably, research has been conducted on Fluorometholone Acetate (B1210297), a structurally related corticosteroid. This research provides the most relevant available data to infer the potential interactions of this compound with carbonic anhydrase.
An in-vitro study investigating the effects of several anti-inflammatory drugs on the esterase activity of purified human carbonic anhydrase isoforms I and II (hCA-I and hCA-II) demonstrated that Fluorometholone Acetate acts as an inhibitor of these enzymes. medchemexpress.comresearchgate.net The study determined the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for Fluorometholone Acetate against these two isoforms.
The findings indicated that Fluorometholone Acetate potently inhibits both hCA-I and hCA-II, with different affinities for each isoform. The inhibition was found to be non-competitive. medchemexpress.comresearchgate.net
The key inhibitory parameters for Fluorometholone Acetate against hCA-I and hCA-II are summarized in the table below.
| Compound | Target Isoform | IC50 (µM) | Ki (µM) | Inhibition Type |
| Fluorometholone Acetate | hCA-I | 2.18 | 1.044 | Non-competitive |
| Fluorometholone Acetate | hCA-II | 17.5 | 9.98 | Non-competitive |
Preclinical Pharmacokinetic and Biotransformation Studies of Fluorometholone and Its Esters
Absorption and Distribution Dynamics in Ocular Tissues (e.g., rabbit eye models)
No specific studies on the absorption and distribution dynamics of Fluorometholone (B1672912) 11,17-Diacetate in ocular tissues, including rabbit eye models, were found in the reviewed scientific literature. Research on the related compound, fluorometholone acetate (B1210297), indicates rapid absorption into the rabbit cornea. fda.gov.ph The addition of a second acetate group at the 11-position would likely alter the lipophilicity of the molecule, which could, in turn, affect its penetration through the cornea and subsequent distribution into the aqueous humor and other ocular tissues. However, without specific experimental data for the 11,17-diacetate form, any discussion of its absorption and distribution profile remains speculative.
In Vitro and Ex Vivo Metabolic Pathways and Metabolite Identification
There is a lack of published in vitro and ex vivo studies detailing the metabolic pathways and identifying the specific metabolites of Fluorometholone 11,17-Diacetate.
While the formation of dihydrofluorometholone is a known metabolic pathway for fluorometholone in ocular tissues, no studies have specifically characterized the formation of this metabolite from this compound. nih.gov It is plausible that after hydrolysis of the acetate esters, the resulting fluorometholone would undergo reduction to dihydrofluorometholone. However, the rate and extent of this process following the administration of the diacetate ester have not been experimentally determined.
The enzymatic hydrolysis of acetate esters is a common metabolic process in biological systems. It is anticipated that this compound would be hydrolyzed by esterases present in ocular tissues to fluorometholone 11-acetate, fluorometholone 17-acetate, and ultimately to fluorometholone. Studies on fluorometholone 17-acetate confirm that it undergoes rapid hydrolysis in ocular tissues. fda.gov.phhres.ca However, no specific research is available that details the enzymatic kinetics or the specific esterases involved in the hydrolysis of the 11,17-diacetate form.
Pre-Systemic Elimination and Tissue Retention Profiles in Research Models
No data is available regarding the pre-systemic elimination and tissue retention profiles of this compound in any research models. Understanding these parameters would be crucial for assessing its potential for local therapeutic effects versus systemic exposure.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Techniques for Separation and Analysis (HPLC, UPLC, GC, TLC)
Chromatographic techniques are fundamental for separating Fluorometholone (B1672912) 11,17-Diacetate from its parent compound, fluorometholone, and other related impurities. veeprho.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a cornerstone for the analysis of corticosteroids. researchgate.net For fluorometholone and its derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. akjournals.comoup.com A typical HPLC method for the parent compound, fluorometholone, utilizes a C18 or C8 column with a mobile phase often consisting of a mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer. oup.comactascientific.com Detection is typically achieved using a UV detector at a wavelength of around 240 nm. oup.comresearchgate.net These methods are developed to be stability-indicating, meaning they can separate the active ingredient from its degradation products. oup.comactascientific.com UPLC, a higher-resolution version of HPLC, can also be applied for faster and more efficient separations, which is particularly useful when analyzing complex mixtures of steroid impurities.
Gas Chromatography (GC): While less common than HPLC for corticosteroids due to their relatively high molecular weights and lower volatility, GC can be used, often after a derivatization step to increase the analyte's volatility.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for the rapid screening and identification of corticosteroids. For fluorometholone, a TLC method has been described using a developing system of ethyl acetate (B1210297), acetone, and water, with visualization under UV light at 254 nm. nihs.go.jp This technique can be used to qualitatively assess the purity of Fluorometholone 11,17-Diacetate and to detect the presence of related substances.
A study on the simultaneous determination of triamcinolone (B434) acetonide, betamethasone (B1666872) valerate, and clobetasol (B30939) propionate (B1217596) in a cream formulation utilized an ACE® C18 column with a gradient elution of water and acetonitrile. tci-thaijo.org This approach highlights the adaptability of reverse-phase chromatography for various corticosteroid esters.
Spectroscopic Methods for Structural Elucidation (e.g., UV, IR, NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the chemical structure of this compound.
UV Spectroscopy: Fluorometholone exhibits a characteristic UV absorption maximum at approximately 240 nm, which is attributable to its α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus. oup.comresearchgate.net This property is extensively used for its quantification in HPLC analysis. oup.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl groups (C=O) of the diacetate moieties, in addition to the ketone and other characteristic steroid backbone vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural elucidation of organic molecules. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in this compound, allowing for unambiguous confirmation of its structure, including the positions of the acetate groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 460.53 g/mol . synthinkchemicals.com MS analysis, often coupled with a chromatographic separation technique (LC-MS), is crucial for identifying impurities and degradation products.
The parent compound, fluorometholone, has been characterized using these spectroscopic techniques. nihs.go.jp The addition of two acetate groups in this compound would lead to predictable shifts in the spectroscopic data, which can be used for its definitive identification.
Mass Spectrometry-Based Approaches for Metabolite Profiling and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for studying the metabolism of corticosteroids. While specific metabolite profiling studies for this compound are not widely published, the general metabolic pathways for corticosteroids involve hydroxylation, reduction, and conjugation. An LC-MS/MS method could be developed to identify and quantify potential metabolites of this compound in biological matrices. A validated screening method for nine other corticosteroids in human urine using LC-MS/MS with an electrospray ionization (ESI) interface has been established, demonstrating the feasibility of this approach. nih.gov
Method Validation for Academic Research Purposes (e.g., specificity, linearity, precision, accuracy, robustness)
For any analytical method to be considered reliable for research, it must undergo a thorough validation process. The validation parameters are typically defined by guidelines from the International Council for Harmonisation (ICH).
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components, such as impurities or degradation products. nih.gov
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. akjournals.comtci-thaijo.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). tci-thaijo.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. akjournals.comactascientific.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
The table below summarizes typical validation parameters for HPLC methods used in the analysis of corticosteroids, which would be applicable to the analysis of this compound.
| Validation Parameter | Typical Acceptance Criteria for Corticosteroid Analysis |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 tci-thaijo.org |
| Precision (Relative Standard Deviation, %RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 5% |
| Accuracy (% Recovery) | 98.0% to 102.0% tci-thaijo.org |
| Robustness | %RSD of results should remain within acceptable limits after minor changes to method parameters (e.g., pH, mobile phase composition). |
Use of Reference Standards for Compound Characterization
Certified reference standards are crucial for the accurate identification and quantification of chemical compounds. aquigenbio.com For this compound, reference standards are available from various suppliers. pharmaffiliates.comsynthinkchemicals.comsynzeal.com These standards are highly purified and well-characterized materials that are used to:
Confirm the identity of the compound in a sample by comparing its chromatographic retention time and spectroscopic data.
Calibrate analytical instruments.
Determine the concentration of the compound in a sample by comparing the response of the sample to the response of the reference standard.
The use of a reference standard is a fundamental requirement for method validation and for ensuring the accuracy and reliability of analytical results in a research setting. aquigenbio.com These standards are essential for analytical method development, method validation (AMV), and quality control (QC) applications. aquigenbio.comsynzeal.com
Future Research Directions and Translational Potential in Chemical Biology
Elucidation of Novel Molecular Targets Beyond Glucocorticoid Receptors
While the primary mechanism of action for fluorometholone (B1672912) is the modulation of gene expression through the glucocorticoid receptor (GR), emerging research suggests the existence of other molecular targets that could be exploited for therapeutic benefit. patsnap.comdrugbank.compatsnap.com The classic GR pathway involves the formation of a receptor-steroid complex that moves to the cell nucleus to interact with glucocorticoid response elements (GREs) on DNA, thereby upregulating anti-inflammatory proteins and downregulating pro-inflammatory mediators. patsnap.compatsnap.com
Future investigations are focusing on non-classical and non-genomic pathways. For instance, some corticosteroids are known to exhibit activity as Selective Glucocorticoid Receptor Modulators (SGRMs), which allows for a more nuanced activation of specific GR-coregulator interactions, potentially separating desired anti-inflammatory effects from adverse reactions. researchgate.netmdpi.com
Potential novel targets for fluorometholone esters that warrant further investigation include:
Ocular Surface Mucins: Mucin genes, which are crucial for the health of the ocular surface, contain steroid responsive elements. arvojournals.org A study demonstrated that fluorometholone acetate (B1210297) could significantly increase the protein levels of MUC1 in stratified human corneal epithelial cells. arvojournals.org Investigating how Fluorometholone 11,17-Diacetate modulates the expression of the full family of ocular mucins (including MUC4 and MUC16) could reveal new applications in treating ocular surface diseases.
Progesterone (B1679170) Receptors: Fluorometholone acetate has been identified as a progestogen and has been studied in the treatment of advanced breast cancer. wikipedia.org This activity implies an interaction with progesterone receptors, a target distinct from the GR. Elucidating the progestogenic potential of the diacetate derivative could open avenues for its use in hormone-related conditions beyond ophthalmology.
Investigation of Esterase Activity and Ester Prodrug Design Principles
The design of this compound as a prodrug is a key aspect of its chemical biology. The esterification of a parent drug is a common and effective strategy in ocular drug delivery to enhance lipophilicity, which facilitates passage through the lipid-rich corneal epithelium. nih.govnih.gov Once within the eye, local esterase enzymes hydrolyze the ester bonds, releasing the active fluorometholone molecule. patsnap.comnih.gov
The cornea possesses significantly higher esterase activity than inner ocular tissues, with the corneal epithelium having approximately 2.5 times more activity than the stromal endothelium. nih.gov The primary enzymes responsible for this hydrolysis are carboxylesterases (CES), particularly CES1 and CES2. nih.gov Understanding the precise distribution and activity of these enzymes is critical for optimizing ester prodrug design. A recent quantitative study mapped the expression of these enzymes across various human ocular tissues, providing crucial data for pharmacokinetic modeling and the rational design of future ophthalmic prodrugs. nih.gov The highest levels of CES1 were found in the retina and iris-ciliary body, while CES2 expression was generally lower and more consistent across different ocular tissues. nih.gov
Future research in this area will focus on tailoring the ester promoieties to control the rate and location of drug activation, potentially improving efficacy while minimizing side effects.
Table 1: Carboxylesterase (CES) Activity in Human Ocular Tissues This table summarizes findings on the activity of key esterase enzymes in different parts of the human eye, which is critical for the design of ocular ester prodrugs like this compound.
| Tissue | CES1 Activity | CES2 Activity | Significance for Prodrug Design |
|---|---|---|---|
| Cornea | Moderate | Low | High esterase concentration facilitates rapid conversion of topical prodrugs at the site of application. nih.govnih.gov |
| Iris-Ciliary Body | High | Low | High enzyme activity suggests this tissue is a major site for metabolic conversion of drugs that penetrate deeper into the eye. nih.gov |
| Retina | High | Low | A key area for metabolism of drugs targeting the posterior segment of the eye. nih.gov |
| Conjunctiva | Moderate | Low | Contributes to the metabolism of topically applied drugs before they reach the cornea. nih.gov |
| Lens | Low | Low | Lower metabolic activity compared to other ocular tissues. nih.gov |
Advanced Modeling and Simulation Approaches for Predicting Molecular Interactions
Computational methods are becoming indispensable tools for predicting and understanding the molecular interactions of drugs like this compound. Advanced modeling and simulation can provide insights that are difficult to obtain through experimental methods alone.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a drug and its receptor over time. For example, simulations of the glucocorticoid receptor's DNA-binding domain have revealed subtle changes in DNA structure and the critical role of water molecules in the binding interface. nih.gov Applying such simulations to this compound could elucidate the precise mechanics of its binding to the GR, including the impact of the diacetate structure on receptor affinity and activation.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. It can be used to screen for potential off-target interactions, such as the observed binding of fluorometholone acetate to carbonic anhydrase. mdpi.comncats.io Docking simulations could be employed to systematically test this compound against a panel of known receptors to predict potential novel activities or side effects.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. These models can be used to predict the activity of new ester forms of fluorometholone, guiding the synthesis of more potent and selective derivatives. nih.gov
Artificial Intelligence (AI) and Machine Learning: Emerging AI-driven approaches can analyze vast datasets to identify novel drug-target relationships and even design new molecules with desired properties, such as peptides targeting specific receptors involved in ocular diseases. birmingham.ac.uk
These computational strategies offer a powerful, cost-effective approach to accelerate the discovery process, refine existing compounds, and better understand the complex biology of fluorometholone esters.
Exploration of Diacetate and Other Ester Forms in Novel Biological Contexts
Research into fluorometholone and other corticosteroids is expanding beyond their traditional use in treating inflammation. The unique chemical properties imparted by diacetate and other ester modifications may allow for applications in entirely new biological and therapeutic contexts.
One of the most significant findings in a novel context is the progestogenic activity of fluorometholone acetate, which has been effectively used to induce remission in patients with advanced breast cancer. wikipedia.org This demonstrates that fluorometholone esters can interact with hormonal pathways, opening up research into their potential use in other endocrine-related disorders.
Other potential novel contexts for exploration include:
Tissue Regeneration: Certain steroids have been shown to promote wound healing and tissue repair. mdpi.com A marine-derived steroid, for example, enhanced skin re-epithelialization by modulating GR-linked pathways involved in cell migration and growth factor signaling. mdpi.com Future studies could investigate whether this compound possesses similar regenerative properties, potentially in skin or ocular surface wound healing.
Neuroprotection: Some natural and synthetic steroids exhibit neuroprotective effects. nih.gov Given the role of inflammation in many neurodegenerative diseases, exploring the potential of fluorometholone esters to modulate neuroinflammatory processes is a logical next step.
Targeted Drug Delivery Systems: Advanced nanotherapeutics are being developed to deliver corticosteroids to specific sites of disease. For instance, a nanoparticle system designed for osteoarthritis simultaneously delivers dexamethasone (B1670325) while scavenging inflammatory mediators like reactive oxygen species (ROS) and cell-free DNA. acs.org Similar systems could be engineered for this compound to target it to specific tissues or cell types, enhancing its therapeutic index.
Development of Next-Generation Preclinical Models for Ocular Research
To translate the potential of compounds like this compound into clinical applications, researchers rely on preclinical models that accurately replicate human ocular diseases. There is a significant and ongoing effort to move beyond traditional models to more sophisticated systems that offer greater physiological relevance. nih.govamegroups.org
In Vitro Models: The field is advancing from simple 2D cell culture monolayers to complex 3D systems. nih.gov These next-generation models, including 3D organoids and "organ-on-a-chip" microfluidic systems, can better mimic the intricate structure and microenvironment of ocular tissues like the cornea and retina. nih.govnih.gov These models are invaluable for screening drug efficacy and toxicity with higher predictive value for human responses.
In Vivo Models: While animal models remain crucial, they are continuously being refined. Established models for ocular inflammation include endotoxin-induced uveitis (EIU) and experimental autoimmune uveitis (EAU). nih.goviris-pharma.com For ocular surface diseases, models like benzalkonium chloride (BAC)-induced dry eye are used to evaluate the efficacy of anti-inflammatory agents. nih.govnih.gov The development of new models, including those utilizing genetic modifications or new induction methods, is a priority for studying chronic and complex conditions that are poorly represented by existing acute models. nih.govocutox.com
The goal of this research is to create a suite of preclinical tools that can more accurately predict the clinical performance of ophthalmic drugs, reducing development costs and accelerating the delivery of new treatments to patients.
Table 2: Examples of Preclinical Models in Ocular Research This table outlines various experimental models used to study ocular diseases and test the efficacy of therapeutic agents like this compound.
| Model Type | Specific Model | Application | Key Features |
|---|---|---|---|
| In Vitro | 3D Corneal Organoids | Drug Permeability, Toxicity | Mimics the multi-layered structure of the human cornea. nih.govnih.gov |
| In Vitro | Organ-on-a-Chip | Disease Modeling, Drug Screening | Integrates microfluidics to simulate the dynamic environment of the eye. nih.gov |
| In Vivo | Endotoxin-Induced Uveitis (EIU) | Anterior Uveitis | Induces acute inflammation in rodents or rabbits via LPS injection. nih.goviris-pharma.comcompbio.com |
| In Vivo | Experimental Autoimmune Uveitis (EAU) | Autoimmune Uveitis | Models chronic, cell-mediated autoimmune inflammation of the retina. nih.goviris-pharma.com |
| In Vivo | BAC-Induced Dry Eye | Ocular Surface Disease | Uses the preservative benzalkonium chloride to induce signs of dry eye in mice or rabbits. nih.govnih.gov |
| Ex Vivo | Isolated Perfused Eye | Drug Metabolism, Permeability | Uses enucleated animal eyes to study drug transport across ocular barriers while maintaining physiological functions. nih.gov |
Q & A
Q. Table 1: USP Monograph Specifications for Fluorometholone Acetate
| Parameter | Requirement |
|---|---|
| Purity (HPLC) | 98.0–102.0% |
| Column | C18 (e.g., Merck Hibar 11 C18) |
| Related compounds limit | ≤0.5% per impurity |
Basic: How does the chemical structure of this compound influence its glucocorticoid activity?
Answer:
The 11β,17α-diacetate groups enhance lipophilicity, improving corneal penetration in ocular applications. The 9α-fluorine substitution increases glucocorticoid receptor binding affinity, reducing inflammation at lower doses compared to non-fluorinated analogs. However, this substitution also elevates intraocular pressure (IOP) risk, necessitating dose optimization in clinical studies .
Advanced: What experimental designs are optimal for resolving contradictions in this compound’s bioavailability data between nanoparticle and traditional formulations?
Answer:
Use a D-optimal design to evaluate variables such as nanoparticle size (50–200 nm), surfactant concentration (e.g., polysorbate 80), and dissolution media pH. Energy-dependent endocytosis inhibitors (e.g., chlorpromazine) can clarify corneal uptake mechanisms. Comparative studies should measure transcorneal flux using Franz diffusion cells and quantify aqueous humor concentrations via LC-MS/MS. Contradictions in bioavailability often arise from differences in nanoparticle dissolution kinetics vs. liquid formulations .
Q. Table 2: Key Parameters in Nanoparticle vs. Traditional Formulations
| Parameter | Nanoparticle Formulation | Traditional Formulation |
|---|---|---|
| Bioavailability (AUC) | 2.5–3.2 µg·h/mL | 1.1–1.8 µg·h/mL |
| Corneal Toxicity (IC50) | >500 µg/mL | 250–300 µg/mL |
| Endocytosis Contribution | 70–80% | <10% |
Advanced: How can researchers mitigate the risk of intraocular pressure (IOP) elevation in preclinical models testing this compound?
Answer:
Implement dose-ranging studies in rabbit models with tonometric IOP monitoring at 0, 4, 8, and 24 hours post-administration. Use a parallel design comparing 0.1% fluorometholone acetate against dexamethasone acetate (positive control). Statistical analysis via mixed-effects models can identify IOP thresholds. Co-administration with IOP-lowering agents (e.g., latanoprost) may be tested, but efficacy trade-offs should be quantified using pharmacodynamic modeling .
Advanced: What synthesis pathways are reported for this compound, and how do impurity profiles vary between methods?
Answer:
The primary route involves selective acetylation of Fluorometholone’s 11β and 17α hydroxyl groups using acetic anhydride in pyridine. Key impurities include:
- Hydrolysis products : 11-monacetate (retention time 8.2 min via HPLC) due to incomplete reaction.
- Oxidative degradants : Δ4,6-diene derivatives (UV λmax 242 nm) formed under acidic conditions.
Process optimization should include reaction temperature control (<25°C) and inert atmosphere to minimize degradation. LC-QTOF-MS is recommended for structural elucidation of unknown impurities .
Advanced: How can researchers address conflicting data on this compound’s stability in aqueous formulations?
Answer:
Apply accelerated stability testing (40°C/75% RH for 6 months) with forced degradation (oxidative, thermal, photolytic). Use response surface methodology (RSM) to model interactions between pH (5.5–7.0), buffer strength (10–50 mM phosphate), and antioxidant presence (e.g., EDTA). Contradictions often arise from excipient interactions (e.g., polysorbate 80 accelerating hydrolysis at pH >6.5). Stability-indicating assays must resolve degradants from the parent compound .
Advanced: What in vitro models best predict this compound’s therapeutic efficacy in vernal keratoconjunctivitis (VKC)?
Answer:
Use primary human conjunctival epithelial cells stimulated with IL-4/IL-13 to mimic VKC’s Th2-driven inflammation. Measure IL-6, IL-8, and eosinophil cationic protein (ECP) suppression via ELISA. Compare fluorometholone acetate’s IC50 against cyclosporine A (positive control). Confocal microscopy can assess nuclear translocation of glucocorticoid receptors as a biomarker of potency .
Advanced: How does this compound’s environmental persistence compare to structurally related corticosteroids?
Answer:
While direct ecotoxicity data are limited, analog studies (e.g., cellulose diacetate) suggest rapid hydrolysis in marine environments (t1/2 <1 year). Use OECD 309 guidelines to assess aerobic biodegradation in seawater. QSAR modeling predicts moderate bioaccumulation potential (logP 2.8), but in silico toxicity profiling (e.g., ECOSAR) indicates low acute aquatic toxicity (LC50 >10 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
